

Monolayer Manganese Selenide: A Technical Guide to its Electronic and Magnetic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese(II) selenide*

Cat. No.: *B073041*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and magnetic properties of monolayer manganese selenide (MnSe). Drawing from recent experimental and theoretical investigations, this document details the synthesis, characterization, and fundamental characteristics of this two-dimensional material, presenting quantitative data in structured tables and outlining key experimental methodologies.

Introduction

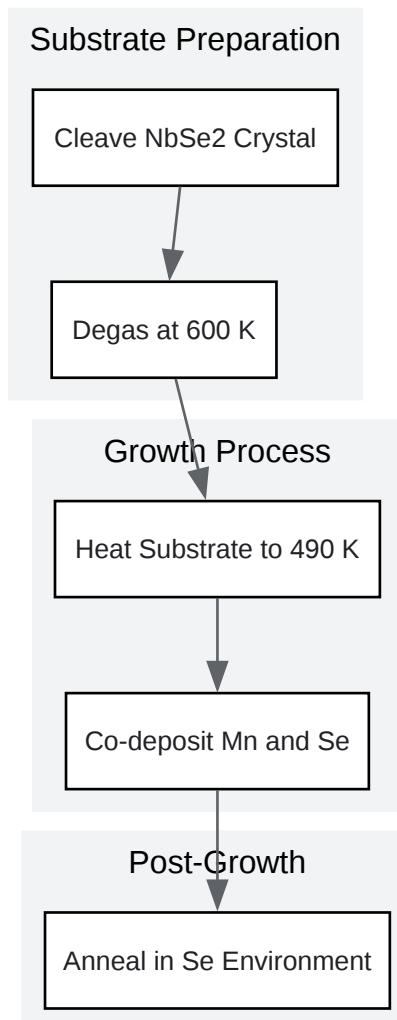
Monolayer manganese selenide, a member of the transition metal chalcogenide family, has emerged as a material of significant interest due to its unique magnetic and electronic properties. As a two-dimensional magnetic semiconductor, it holds promise for applications in spintronics and advanced electronic devices. This guide focuses on the experimentally synthesized and theoretically characterized properties of monolayer MnSe, primarily the Mn_2Se_2 phase, which exhibits an unusual atomic structure and magnetic ordering.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synthesis of Monolayer MnSe

The successful synthesis of monolayer MnSe has been achieved on a $NbSe_2$ substrate through molecular beam epitaxy (MBE).[\[1\]](#) The process involves the co-deposition of manganese and selenium in an ultra-high vacuum (UHV) environment.

Experimental Protocol: Molecular Beam Epitaxy

A detailed protocol for the synthesis of monolayer MnSe is provided below. This methodology is critical for achieving high-quality, single-layer films.


Substrate Preparation:

- A bulk NbSe₂ crystal is cleaved *in situ* within the UHV chamber to expose a clean, atomically flat surface.
- The cleaved substrate is then degassed at approximately 600 K for 30 minutes to remove any surface contaminants.[\[1\]](#)

Growth Process:

- The NbSe₂ substrate is maintained at a temperature of 490 K during the growth process.[\[1\]](#)
- Manganese is evaporated using an e-beam evaporator, with a flux corresponding to 10 nA.[\[1\]](#)
- Selenium is co-deposited from a Knudsen cell, maintaining an equivalent pressure of approximately 10⁻⁸ mbar.[\[1\]](#)
- The growth of the MnSe monolayer is primarily dictated by the manganese flux, with excess selenium desorbing from the heated substrate.[\[5\]](#)
- Following deposition, the sample is annealed in a selenium-rich environment to promote crystalline ordering.[\[5\]](#)

Experimental Workflow for Monolayer MnSe Synthesis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of monolayer MnSe via molecular beam epitaxy.

Electronic Properties

Theoretical calculations and experimental spectroscopy reveal that monolayer MnSe in the Mn_2Se_2 phase is an indirect bandgap semiconductor.[5][6]

Band Structure and Density of States

The electronic band structure of monolayer MnSe has been determined using density functional theory (DFT) calculations. The valence band maximum (VBM) is located at the Γ -

point, while the conduction band minimum (CBM) is at the K-point of the Brillouin zone.[5][6] This results in a significant indirect bandgap. The minimum direct bandgap is observed at the Γ -point.[6]

Quantitative Electronic Data

The following table summarizes the key electronic properties of monolayer MnSe as determined from computational studies.

Property	Value	Method	Reference
Indirect Bandgap	1.83 eV	PBE+U	[5][6]
Direct Bandgap (at Γ -point)	2.07 eV	PBE+U	[6]
VBM Spin-Down Splitting	60 meV	PBE+U	[1]
CBM Spin-Down Splitting	40 meV	PBE+U	[1]

Magnetic Properties

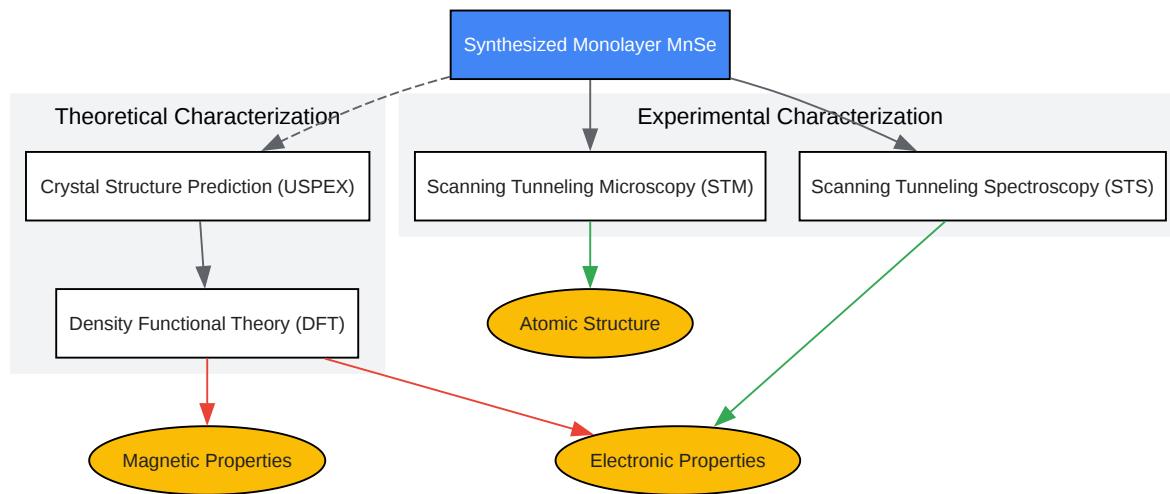
The magnetic properties of monolayer MnSe are a subject of intense research, with theoretical predictions suggesting a complex magnetic ordering.

Antiferromagnetic Ordering

The ground state of the synthesized Mn_2Se_2 monolayer is predicted to be antiferromagnetic (AFM).[1][2][3][4] Uniquely, this AFM ordering is out-of-plane, resulting in two ferromagnetically ordered planes within the single monolayer.[1][5] The magnetic moments of the manganese atoms in the two sublayers are aligned in opposite directions.[1]

Ferromagnetism in Other Phases

While the experimentally realized Mn_2Se_2 phase on NbSe_2 is antiferromagnetic, computational studies suggest that other phases of monolayer MnSe, such as the T-phase MnSe_2 , could be ferromagnetic with a high Curie temperature (TC) of approximately 250 K.[1][5] Experimental


evidence for ferromagnetism has been reported in monolayer MnSe_x films grown by MBE, potentially originating from a 1T-MnSe₂ monolayer.[\[7\]](#)

Quantitative Magnetic Data

The following table presents the calculated magnetic properties of different phases of monolayer MnSe.

Property	Value	Phase	Method	Reference
Magnetic Moment (Mn atom)	$\pm 4.4 \mu\text{B}$	Mn ₂ Se ₂ (AFM)	PBE+U	[1]
Magnetic Moment (Mn atom)	4.37 μB	Monolayer MnSe (AFM)	Spin-polarized calculations	[8]
Predicted Curie Temperature (TC)	-250 K	T-MnSe ₂ (FM)	Computational	[1] [5]
Predicted Magnetic Moment	3 μB	T-MnSe ₂ (FM)	Computational	[1] [5]
Saturation Magnetization	$\sim 4 \mu\text{B/Mn}$	Monolayer MnSe _x (FM)	Experimental (MBE)	[7]

Logical Relationship for Characterization of Monolayer MnSe

[Click to download full resolution via product page](#)

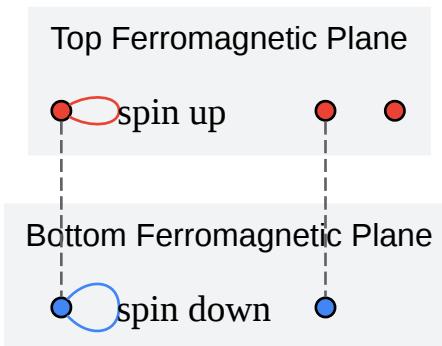
Caption: A diagram illustrating the complementary experimental and theoretical approaches used to characterize monolayer MnSe.

Experimental and Computational Methodologies

A combination of advanced experimental and computational techniques is employed to elucidate the properties of monolayer MnSe.

Experimental Techniques

- Scanning Tunneling Microscopy (STM): Used to determine the atomic structure, lattice constant, and symmetry of the synthesized monolayer.[1][9]
- Scanning Tunneling Spectroscopy (STS): Provides information about the local density of states and the electronic bandgap of the material.[1][9]


Computational Methods

- Universal Structure Predictor: Evolutionary Xtallography (USPEX): This code is utilized for crystal structure prediction to identify stable phases of Mn-Se compounds in two dimensions.

[\[1\]\[5\]](#)

- Density Functional Theory (DFT): DFT calculations, often with a Hubbard U correction (PBE+U), are employed to determine the electronic band structure, density of states, and magnetic ground state of the predicted crystal structures.[\[1\]\[5\]\[6\]](#)

Out-of-Plane Antiferromagnetic Ordering in Monolayer Mn_2Se_2

[Click to download full resolution via product page](#)

Caption: A schematic representation of the out-of-plane antiferromagnetic ordering in monolayer Mn_2Se_2 , showing two ferromagnetically coupled planes with opposite spin orientations.

Conclusion

Monolayer MnSe represents a fascinating two-dimensional material with a rich landscape of electronic and magnetic properties. The experimentally synthesized Mn_2Se_2 phase is an indirect bandgap semiconductor with a unique out-of-plane antiferromagnetic ordering. Theoretical predictions also point towards the potential for robust ferromagnetism in other structural phases. The detailed understanding of its synthesis and properties, as outlined in this guide, paves the way for future research into its potential applications in next-generation electronic and spintronic devices. Further experimental verification of the predicted magnetic phases and exploration of heterostructures based on monolayer MnSe will be crucial areas of future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. Synthesis and Properties of Monolayer MnSe with Unusual Atomic Structure and Antiferromagnetic Ordering [aaltodoc.aalto.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Properties of Monolayer MnSe with Unusual Atomic Structure and Antiferromagnetic Ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. [1802.08152] Room Temperature Intrinsic Ferromagnetism in Epitaxial Manganese Selenide Films in the Monolayer Limit [arxiv.org]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Monolayer Manganese Selenide: A Technical Guide to its Electronic and Magnetic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073041#electronic-and-magnetic-properties-of-monolayer-mnse>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com